
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a multifaceted molecule that incorporates several structural motifs, including a chlorophenyl ring, a difluorophenyl group, a pyrrole unit, and a thiophene carboxamide framework. While the specific compound is not directly studied in the provided papers, related structures and their properties have been investigated, which can shed light on the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related chlorophenyl-containing compounds typically involves the reaction of substituted carboxylic acid chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, chlorophenyl-containing thiophenes and pyrroles have been synthesized using Gewald reactions and base-catalyzed intramolecular cyclization . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of chlorophenyl-containing compounds often features extensive intramolecular hydrogen bonding, which can stabilize the molecule . In some cases, the chlorophenyl ring can form dimeric pairs through intermolecular hydrogen bonds . The presence of a pyrrolidinone moiety can lead to a conformation between envelope and half-chair, and the thiophene ring may exhibit rotational flexibility . These structural insights suggest that the target compound may also exhibit similar intramolecular interactions and conformational dynamics.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the antimicrobial activity of Schiff bases derived from chlorophenyl thiophenes has been explored, indicating that these compounds can undergo further chemical transformations to yield biologically active derivatives . The target compound, with its array of functional groups, may also participate in various chemical reactions, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical properties of chlorophenyl-containing compounds, such as melting temperatures, can be influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The presence of halogen atoms, like chlorine and fluorine, can affect the electrostatic component of the total energy and the strength of hydrogen bonds . The target compound's physical properties would likely be influenced by these factors, as well as by the specific arrangement of its functional groups.
Relevant Case Studies
While there are no direct case studies on the target compound, the provided papers offer insights into related compounds. For example, the anti-inflammatory and antioxidant activities of acid chloride derivatives of chlorophenyl thiophenes have been evaluated, suggesting potential pharmacological applications . The structural studies of chloroquinolyl benzo[b]thiophene carboxamide have revealed interactions that stabilize the crystal structure, which could be relevant for understanding the solid-state properties of the target compound .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-5-3-13(4-6-14)16-12-28-20(19(16)26-9-1-2-10-26)21(27)25-15-7-8-17(23)18(24)11-15/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVVSWUNBNEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(3,4-difluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

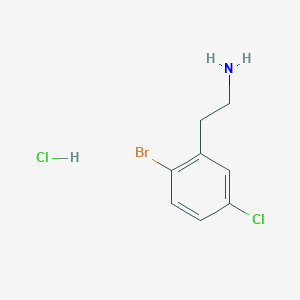


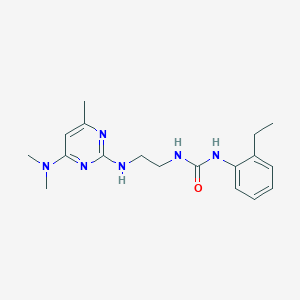

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)
![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)
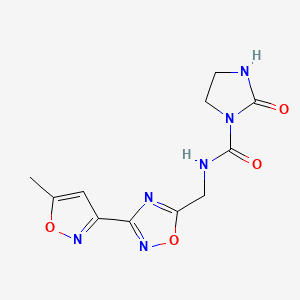

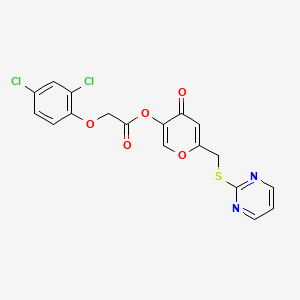
![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)
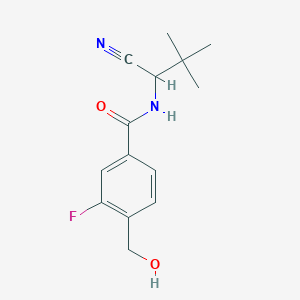
![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)
